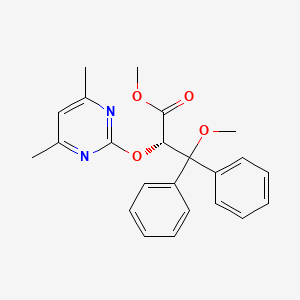
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
説明
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (also known as N-methyl-1-propyloxadiazol-5-ylmethanamine hydrochloride, or NMOPH) is an organic compound which is used as a reagent in organic synthesis. It is a colorless, crystalline solid, soluble in water and alcohols, and has a melting point of 218-219°C. NMOPH has a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, peptides and proteins, polymers, and pharmaceuticals.
科学的研究の応用
Synthesis and Characterization
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound within the oxadiazole family, known for its diverse applications. Research has focused on synthesizing novel oxadiazole derivatives, including those similar to N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride. For instance, Vishwanathan and Gurupadayya (2014) synthesized a series of novel oxadiazole derivatives from benzimidazole, highlighting the chemical versatility of oxadiazole compounds in various configurations (Vishwanathan & Gurupadayya, 2014).
Antimicrobial and Antifungal Activities
Oxadiazole derivatives, similar to N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, have been explored for their potential antimicrobial properties. Kapadiya et al. (2020) synthesized and evaluated a new series of 1,3,4-oxadiazole bearing Schiff base moiety for their in vitro antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Kapadiya et al., 2020).
Nematocidal and Insecticidal Properties
Compounds in the oxadiazole family have been studied for their potential applications in agriculture, particularly in controlling pests. Liu et al. (2022) reported on the design, synthesis, and evaluation of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety for their nematocidal activities. This research demonstrates the potential for these compounds to serve as lead compounds in developing new nematicides (Liu et al., 2022). Similarly, Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities, indicating the potential of these compounds in pest management (Qi et al., 2014).
Photochemical Synthesis and Applications
The photochemical behavior of oxadiazole compounds has also been investigated. Buscemi et al. (2005) explored the reaction of fluorinated 1,2,4-oxadiazoles, like N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, in the presence of methylamine or propylamine. The study highlighted the synthesis of fluorinated 1-methyl- or 1-propyl-1,2,4-triazole via irradiation, showcasing the photochemical properties of oxadiazole derivatives (Buscemi et al., 2005).
作用機序
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
is a type of organic compound that contains an oxadiazole ring. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They have been studied for various biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects .
特性
IUPAC Name |
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-3-4-6-9-7(5-8-2)11-10-6;/h8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCRTJIBYKYAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)






![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)

![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)

